molecular formula C15H18BrN3OS B3535948 2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B3535948
M. Wt: 368.3 g/mol
InChI Key: VYGNKIPUAZZUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a bromophenyl group and a thiadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or under reflux.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds depending on the nature of the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used as a tool compound to investigate biological pathways and mechanisms involving thiadiazole derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and thiadiazole ring are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to alterations in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-(4-bromophenyl)-N-[5-phenyl-1,3,4-thiadiazol-2-yl]acetamide
  • 2-(4-bromophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the pentan-3-yl group, which imparts distinct physicochemical properties and biological activities. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3OS/c1-3-11(4-2)14-18-19-15(21-14)17-13(20)9-10-5-7-12(16)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGNKIPUAZZUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.